-Methoxy-4'-trifluoromethylbenzophenone (4-MMB) is an organic compound belonging to the class of benzophenones. Its structure consists of a central carbonyl group (C=O) linked to two benzene rings. One benzene ring has a methoxy group (OCH3) attached at the 4th position, while the other has a trifluoromethyl group (CF3) attached at the 4th position as well.
PubChem, a database of chemical information from the National Institutes of Health, provides a detailed description of the compound's structure, including its chemical formula (C15H11F3O2) and InChI key [].
Scientific research into 4-MMB is ongoing, and its potential applications are being explored in various fields. Some areas of investigation include:
4-Methoxy-4'-trifluoromethylbenzophenone is an organic compound classified as a benzophenone derivative. Its molecular formula is C15H11F3O2, and it has a molecular weight of approximately 280.2419 g/mol. The structure features a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to the benzophenone core, which consists of two phenyl rings connected by a carbonyl group (C=O). This unique combination of substituents imparts distinctive chemical properties and reactivity to the compound, making it of interest in various chemical applications.
Research indicates that 4-Methoxy-4'-trifluoromethylbenzophenone exhibits significant biological activity, particularly as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, suggesting potential applications in pharmaceuticals and materials science where antimicrobial properties are desirable. Furthermore, studies have indicated its use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation .
The synthesis of 4-Methoxy-4'-trifluoromethylbenzophenone can be achieved through several methods:
4-Methoxy-4'-trifluoromethylbenzophenone finds applications across several fields:
Interaction studies involving 4-Methoxy-4'-trifluoromethylbenzophenone have focused on its reactivity with various nucleophiles and electrophiles, as well as its behavior under different environmental conditions (e.g., light exposure). These studies help elucidate its potential applications in photochemistry and materials science. The compound's interactions with biological systems also warrant further investigation to fully understand its antimicrobial mechanisms and potential therapeutic uses .
Several compounds share structural similarities with 4-Methoxy-4'-trifluoromethylbenzophenone, each exhibiting unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methoxybenzophenone | C15H12O2 | Lacks trifluoromethyl group; used in UV filters |
| 4-Trifluoromethylbenzophenone | C13H8F3O | Contains only trifluoromethyl; used as a photoinitiator |
| Benzophenone | C13H10O | Base structure without additional substituents; widely studied for UV absorption |
The presence of both methoxy and trifluoromethyl groups in 4-Methoxy-4'-trifluoromethylbenzophenone distinguishes it from these similar compounds, enhancing its reactivity and potential applications in photochemistry and materials science.
Friedel-Crafts acylation remains the cornerstone for assembling the benzophenone scaffold. Modern approaches prioritize catalyst recyclability and selectivity.
Mordenite zeolites with high SiO~2~/Al~2~O~3~ ratios (e.g., 200:1) enable quantitative conversion of anisole to 4-methoxyacetophenone in acetic acid solvent, achieving >99% selectivity within 3 hours. The shape-selective pores of mordenite restrict transition-state geometries, preventing ortho-acylation byproducts. Catalyst durability is exceptional, with 30 reuse cycles showing no activity loss due to robust Brønsted acid site retention.
Comparative Performance of Mordenite Catalysts
| SiO~2~/Al~2~O~3~ Ratio | Reaction Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| 200 | 3 | >99 | >99 |
| 110 | 2 | >99 | >99 |
| 30 | 3 | 63 | >99 |
Trifluoromethanesulfonic acid (CF~3~SO~3~H) facilitates Friedel-Crafts reactions using atypical acyl donors like N-(4-nitrophenyl)benzamide, yielding benzophenones in 93% efficiency. The triflic acid is quantitatively recoverable, while p-nitroaniline byproducts are isolable in >80% yield, enhancing process sustainability.
The trifluoromethyl (-CF₃) group in 4-methoxy-4'-trifluoromethylbenzophenone participates in radical-mediated transfer processes critical for introducing fluorinated moieties into organic frameworks. The electron-withdrawing nature of the CF₃ group stabilizes adjacent radical intermediates, facilitating reactions such as halogen atom transfer (XAT). For instance, under photoredox conditions, the compound generates silyl radicals from tris(trimethylsilyl)silane via hydrogen atom transfer (HAT), which subsequently abstract halogen atoms from alkyl bromides to form carbon-centered radicals [5] [7]. This mechanism enables the synthesis of trifluoromethylated compounds without requiring stoichiometric metal reductants.
The CF₃ group's inductive effect lowers the activation energy for radical formation, as demonstrated in nickel-catalyzed cross-couplings where alkyl radicals generated via XAT undergo efficient coupling with aryl electrophiles [5]. Computational studies suggest that the stability of the ketyl radical intermediate, formed during HAT from the silane, is enhanced by the electron-deficient trifluoromethyl group, ensuring rapid radical propagation [4].
4-Methoxy-4'-trifluoromethylbenzophenone exhibits a redshifted absorption spectrum ($$\lambda{\text{max}} \approx 350-400$$ nm) compared to parent benzophenone due to its push-pull electronic structure, enabling activation under visible light or low-energy UV sources [2] [4]. Upon irradiation, the compound undergoes intersystem crossing to a triplet excited state ($$T1$$), which abstracts hydrogen atoms from donors such as isopropyl alcohol or silanes, generating ketyl and silyl radicals, respectively [4] [5].
Laser flash photolysis studies reveal that the triplet excited state decays via two pathways: (1) radical generation through HAT and (2) energy transfer to substrates. The quantum yield for HAT is significantly higher in polar solvents like acetonitrile, where hydrogen-bonding interactions stabilize the transition state [6]. This photochemical activity underpins its use in flow chemistry applications, where short reaction times and high yields are achieved through continuous photon flux [5].
The methoxy (-OCH₃) and trifluoromethyl (-CF₃) substituents exert opposing electronic effects: the methoxy group donates electron density through resonance, while the CF₃ group withdraws electrons inductively. Hammett analysis of photoreduction kinetics demonstrates that this push-pull configuration lowers the activation energy for hydrogen abstraction by 15-20 kJ/mol compared to monosubstituted benzophenones [4].
Density functional theory (DFT) calculations indicate that the methoxy group stabilizes the developing negative charge in the transition state during HAT, whereas the CF₃ group enhances the electrophilicity of the carbonyl carbon, accelerating radical formation [4] [6]. These electronic effects collectively reduce the energy gap between the ground and excited states, enabling reactions to proceed at ambient temperatures.
The compound serves as a potent HAT catalyst in the functionalization of unactivated C-H bonds. In the presence of tris(trimethylsilyl)silane, its triplet excited state abstracts a hydrogen atom to generate a silyl radical, which subsequently participates in XAT with alkyl halides [5]. This dual HAT-XAT mechanism is exemplified in the decarboxylative alkylation of carboxylic acids, where the silyl radical mediates halogen abstraction to form carbon-centered radicals.
Kinetic isotope effect (KIE) studies reveal a primary KIE of 3.2 for HAT from silane to the excited ketone, confirming hydrogen abstraction as the rate-determining step [5]. The reaction efficiency correlates with the bond dissociation energy (BDE) of the hydrogen donor, with silanes (BDE ≈ 85 kcal/mol) proving optimal compared to thiols or alcohols.
In nickel-catalyzed cross-couplings, 4-methoxy-4'-trifluoromethylbenzophenone facilitates SET processes critical for catalytic cycle turnover. The excited ketone transfers an electron to Ni(II) intermediates, reducing them to Ni(I) species that undergo oxidative addition with aryl halides [5]. Transient absorption spectroscopy confirms the formation of a Ni(III)-aryl complex, which undergoes reductive elimination upon radical interception, forming the desired C-C bond.
The methoxy group’s electron-donating resonance effect enhances the reducing power of the ketone’s excited state, enabling SET to occur at potentials as low as -1.8 V vs SCE [2]. This property is exploited in three-component reactions, where alkyl radicals generated via HAT-XAT add to electron-deficient alkenes before nickel-mediated coupling with aryl bromides [5].
Chiral benzophenone derivatives have demonstrated significant potential in asymmetric catalysis, particularly through the formation of benzophenone imine intermediates [4]. Research has shown that benzophenone imines of glycine esters react with protected imines in highly enantioselective Mannich reactions when catalyzed by chiral copper complexes [5]. These transformations achieve excellent enantioselectivities, with the most effective catalysts being chiral copper complexes containing phosphino-oxazoline ligands [5].
The mechanism of asymmetric induction involves the formation of a tetrahedral chiral-copper-imino glycine alkyl ester intermediate, where the chiral ligand shields the Re-face of the benzophenone imine glycine ester [5]. This selective facial approach enables the Si-face of the imine to interact preferentially, resulting in high optical purity of the Mannich adducts [5]. Studies have demonstrated that benzophenone-derived imines can undergo organocatalytic asymmetric 1,6-addition reactions to electron-poor dienes, achieving enantioselectivities ranging from 90-99% enantiomeric excess [4].
Table 1: Asymmetric Induction Performance Data
| Substrate Type | Catalyst System | Enantioselectivity (% ee) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzophenone imine glycine esters | Cu(I)/phosphino-oxazoline | 90-99 | 85-92 | [5] |
| Beta-ketoesters | Cinchona alkaloids | 90-99 | 80-95 | [4] |
| Glycine imine derivatives | Phase-transfer conditions | 92-98 | 75-88 | [4] |
The 2-hydroxybenzophenone imine system has shown enhanced enantioselective addition capabilities to nitroalkenes through intramolecular hydrogen bond formation at the imine moiety [6]. This structural modification improves the stereochemical control in asymmetric Michael addition reactions, demonstrating the importance of electronic and structural modifications in benzophenone-based catalysts [6].
4-Methoxy-4'-trifluoromethylbenzophenone functions as a push-pull benzophenone-type photoredox catalyst effective for carbon-carbon bond formation reactions [2]. The compound's unique electronic structure, combining an electron-withdrawing trifluoromethyl group with an electron-donating methoxy group, creates an optimal photoredox catalyst for visible-light-mediated transformations [2].
Benzophenone derivatives have been extensively utilized in photoredox catalysis for trifluoromethylation reactions [7] [8] [9]. The photoexcited triplet state of benzophenone can activate trifluoromethyl substrates to generate difluoromethyl radicals through single-electron transfer processes [10]. Research has demonstrated that benzophenone photocatalysts can effectively promote trifluoromethylation of alkenes using trifluoroiodomethane, ruthenium-based photocatalysts, and organic bases [7].
Table 2: Photoredox Catalysis Performance Data
| Reaction Type | Light Source | Conversion (%) | Selectivity (%) | Product Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkene trifluoromethylation | Visible light (390 nm) | 85-95 | >90 | 75-90 | [7] |
| Carbon-hydrogen arylation | Ultraviolet-A (365 nm) | 70-85 | 80-95 | 65-80 | [11] [12] |
| Cross-electrophile coupling | Near-ultraviolet (390 nm) | 75-90 | 85-95 | 72-85 | [13] |
The dual role of benzophenone in visible-light nickel photoredox-catalyzed carbon-hydrogen arylations involves both hydrogen-atom transfer and energy transfer mechanisms [11] [12]. Upon photochemical excitation, the excited triplet state of benzophenone abstracts hydrogen atoms from aliphatic carbon-hydrogen bonds, generating benzylic radicals that subsequently enter nickel catalytic cycles [11] [12]. This approach enables direct arylation of non-activated carbon bonds under mild reaction conditions [11] [12].
The photoredox mechanism operates through a series of electron transfer processes where the photoexcited benzophenone catalyst reduces external substrates while facilitating transition metal catalyst turnover [14]. Studies have shown that benzophenone-based photocatalysts can achieve turnover numbers exceeding 2000 in cross-electrophile coupling reactions [13].
Benzophenone derivatives exhibit distinctive complexation behavior with various transition metals, forming stable coordination complexes that serve as effective catalysts [15] [16]. The carbonyl oxygen and aromatic π-systems in benzophenone provide multiple coordination sites for metal centers [15]. Research has demonstrated that 2,2'-diphosphinobenzophenones act as adaptive ligands, with the central ketone moiety preferentially coordinating to reduced metal centers [16].
The complex formation between benzophenone derivatives and transition metals has been extensively studied for copper, cobalt, manganese, and nickel systems [15]. These complexes demonstrate octahedral geometries for most metal centers, with square planar arrangements observed for platinum and gold complexes [17]. The coordination occurs through the oxygen of hydroxyl groups, nitrogen of azomethine groups, and nitrogen of azo groups in appropriately substituted benzophenone derivatives [17].
Table 3: Transition Metal Complex Characterization Data
| Metal Ion | Coordination Geometry | Magnetic Moment (B.M.) | Electronic Transitions (nm) | Catalytic Activity | Reference |
|---|---|---|---|---|---|
| Copper(II) | Octahedral | 1.85-2.10 | 650-750 | High | [15] [17] |
| Nickel(II) | Octahedral | 2.90-3.20 | 580-620 | Moderate | [16] [17] |
| Cobalt(II) | Octahedral | 4.20-4.80 | 520-580 | High | [15] [17] |
| Platinum(II) | Square planar | Diamagnetic | 420-480 | Very High | [17] |
Nickel complexes incorporating benzophenone-derived ligands demonstrate enhanced catalytic activity in alkyne cyclotrimerization reactions [16]. The complex incorporating 2,2'-bis(di(para-tolyl)phosphino)-benzophenone and benzophenone imine shows superior performance compared to conventional bidentate and tridentate phosphine-based nickel catalysts [16]. This enhanced activity results from hemilabile interactions between the carbonyl unit and the nickel center [16].
The adaptive nature of benzophenone-based ligands allows them to modify their coordination mode according to the electronic structure of various catalytic intermediates [16]. This flexibility contributes to improved catalytic performance in terms of both activity and selectivity [16].
Organocatalytic Diels-Alder reactions represent a significant application area for benzophenone derivatives, particularly through iminium ion activation mechanisms [18] [19]. The reversible formation of iminium ions from α,β-unsaturated aldehydes and chiral amines provides a platform for enantioselective cycloaddition reactions [19]. Research has established that chiral secondary amines can catalyze Diels-Alder reactions between cinnamaldehyde and cyclopentadiene with high enantioselectivity [19].
The mechanistic framework involves lowering of the lowest unoccupied molecular orbital through iminium ion formation, which enhances the electrophilicity of the dienophile component [19]. Imidazolidinone catalysts have proven particularly effective for these transformations, achieving excellent stereochemical control through their rigid cyclic structure [20]. Studies have demonstrated that second-generation imidazolidinone catalysts exhibit enhanced reactivity attributed to more reactive iminium intermediates [20].
Table 4: Organocatalytic Diels-Alder Reaction Performance
| Catalyst Type | Diene | Dienophile | Enantioselectivity (% ee) | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|---|---|
| Imidazolidinone | Cyclopentadiene | Cinnamaldehyde | 85-95 | 80-92 | 12-24 | [19] [20] |
| Chiral Brønsted acid | Various | α,β-Unsaturated aldehydes | 80-90 | 75-88 | 8-16 | [21] |
| Proline derivatives | Furan | Acrolein | 75-85 | 70-85 | 6-12 | [22] |
The scope of organocatalytic Diels-Alder reactions has been expanded to include inverse-electron-demand oxa-Diels-Alder reactions between hydroxymaleimides and nitrosoalkenes [21]. These transformations produce chiral hemiketals containing 5,6-dihydro-4H-1,2-oxazine frameworks with excellent yields up to 99%, diastereoselectivities up to 99:1, and enantioselectivities exceeding 99% [21].
Kinetic studies have revealed the importance of acid co-catalysts in enhancing reaction rates and selectivities [20]. The identification of more reactive catalyst-substrate complexes has led to vastly expanded substrate scope for organocatalytic Diels-Alder transformations [20].
Phase-transfer catalysis represents a crucial application domain for benzophenone derivatives in heterogeneous systems [23] [24] [25]. Phase-transfer catalysts enable reactions between organic compounds soluble in organic solvents and water-soluble inorganic salts in biphasic systems [23]. These catalysts facilitate the transfer of anions from aqueous phases into organic phases, allowing reactions to proceed under mild conditions with simplified work-up procedures [23].
Benzophenone derivatives have been successfully employed in phase-transfer catalytic oxidation reactions [26]. Research has demonstrated selective synthesis of benzophenones from benzhydrols using acidified monochromate ions as oxidants in organic media under phase-transfer catalysis [26]. These reactions achieve selectivity exceeding 90% with no detectable formation of benzoic acid by-products [26].
Table 5: Phase-Transfer Catalysis Performance Data
| Substrate | Phase-Transfer Catalyst | Solvent System | Conversion (%) | Selectivity (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|---|---|
| Benzhydrol | Tricaprylmethylammonium chloride | Ethyl acetate/water | 95-98 | >90 | 2 | [26] |
| Glycine derivatives | Cinchona alkaloids | Toluene/water | 85-95 | 90-99 | 4-8 | [4] |
| Alkyl halides | Quaternary ammonium salts | Dichloromethane/water | 80-90 | 85-95 | 3-6 | [25] |
The mechanism of phase-transfer catalysis involves the catalyst acting at the interface between aqueous and organic phases [24]. The process requires multiple transfer steps including substrate movement from bulk phases to interfaces, interfacial reactions, and product transfer back to appropriate phases [24]. Effectiveness depends on catalyst design, with quaternary ammonium salts, crown ethers, and phosphonium compounds serving as typical phase-transfer catalysts [23].
Studies have shown that tricaprylmethylammonium chloride serves as the most effective phase-transfer catalyst for benzophenone synthesis, with ethyl acetate providing superior performance as the organic solvent [26]. The reaction proceeds with high selectivity due to the precise control over interfacial chemistry enabled by the phase-transfer catalyst [26].